L-SERINE (3-13C)

Mitochondrial redox 13C NMR spectroscopy Glycine cleavage system

Unlabeled L-serine cannot resolve pathway-specific carbon fate; uniformly labeled [U-13C3]serine introduces overlapping isotopologue distributions that obscure positional origin. L-Serine (3-13C) solves this with a defined M+1 mass shift localized exclusively to the C-3 hydroxymethyl carbon. • Enables unambiguous discrimination of mitochondrial glycine cleavage system (GCS) flux vs. cytosolic SHMT activity-a resolution unattainable with uniform labels. • Quantifies serine decarboxylation contribution to phosphatidylethanolamine biosynthesis; validated in T47D breast cancer spheroids via 13C NMR. • ≥99 atom % 13C enrichment at C-3; compatible with GC/MS and 13C NMR detection workflows.

Molecular Formula
Molecular Weight 106.09
Cat. No. B1579714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-SERINE (3-13C)
Molecular Weight106.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine (3-13C) Procurement Guide


L-Serine (3-13C) (CAS: 89232-77-9) is a position-specific stable isotope-labeled amino acid in which the C-3 carbon is enriched with carbon-13 (≥99 atom %) . As an isotopologue of the endogenous non-essential amino acid L-serine, it serves as a high-precision molecular probe for tracing carbon flux through the one-carbon metabolism, glycine-serine interconversion, and phospholipid biosynthesis pathways [1]. Its position-specific labeling enables unambiguous tracking of the hydroxymethyl carbon's metabolic fate via mass spectrometry (MS) and 13C nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from uniformly labeled or unlabeled serine analogs [2].

1
Position-specific C-3 enrichment Selective hydroxymethyl carbon tracking via 13C NMR or MS
2
One-carbon & phospholipid flux Supports glycine-serine interconversion and PE synthesis pathway studies
3
Compartment-specific resolution Distinguishes mitochondrial vs. cytosolic serine metabolism

L-Serine (3-13C) vs. Unlabeled Serine


Generic unlabeled L-serine provides no isotopic handle for metabolic tracking, rendering it useless for flux analysis. Uniformly labeled alternatives (e.g., [U-13C3]serine) introduce isotopic enrichment at all three carbon positions simultaneously, which obscures the positional origin of carbon atoms in downstream metabolites due to overlapping isotopologue distributions [1]. In contrast, L-Serine (3-13C) provides a defined mass shift of M+1 localized exclusively to the C-3 hydroxymethyl carbon, enabling unambiguous differentiation of the C-3 carbon's fate from the C-1 and C-2 backbone carbons . This positional specificity is critical for quantifying pathway-specific fluxes, such as the glycine cleavage system (GCS)-dependent formation of the serine C-3 position versus cytosolic serine hydroxymethyltransferase (SHMT) activity, which cannot be resolved using uniformly labeled tracers [2].

Alternative
L-Serine (3-13C)
Unlabeled L-serine
No isotopic handle for MS or NMR tracking; cannot support metabolic flux analysis.
Alternative
L-Serine (3-13C)
Uniformly labeled [U-13C3]serine
Overlapping isotopologue distributions obscure the C-3 positional origin; may not resolve compartment-specific serine synthesis pathways.
Alternative
L-Serine (3-13C)
L-Serine-1-13C or 15N,d3 variants
Different mass shift and MS/MS transitions require method re-development; C-3 metabolic fate is not the primary analytical target.

L-Serine (3-13C) Differentiation Evidence


Mitochondrial Redox State Discrimination via C-3 Isotopomer

L-Serine (3-13C), when synthesized endogenously from [2-13C]glycine via the mitochondrial glycine cleavage system (GCS), produces a distinct 3-13C isotopomer signal detectable by 13C NMR. Cysteamine, a competitive GCS inhibitor, prevented the formation of the mitochondrial 3-13C-serine isotopomer entirely while reducing 2-13C-serine by 55%, demonstrating that the C-3 carbon is formed exclusively via mitochondrial GCS activity [1]. This differential response—complete ablation of the 3-13C signal versus only partial reduction of the 2-13C signal—enables quantitative discrimination of mitochondrial versus cytosolic serine synthesis contributions. In contrast, uniformly labeled [U-13C3]serine would not permit this compartment-specific resolution because all three carbons share identical isotopic enrichment [1].

Mitochondrial redox discrimination
Head-to-head
100% prevention of 3-13C-serine formation vs. 55% reduction of 2-13C-serine with GCS inhibitor
Supports mitochondrial GCS-specific flux discrimination
Isolated rat hepatocyte model; 13C NMR detection
Mitochondrial redox 13C NMR spectroscopy Glycine cleavage system

One-Carbon Metabolism Flux Quantification by C-3 Labeling

In rat renal proximal tubules incubated with [2-13C]glycine, three serine isotopomers—[2-13C]-, [3-13C]-, and [2,3-13C]serine—were detected by 13C-NMR, confirming mitochondrial coupling of the glycine cleavage complex and serine hydroxymethyltransferase [1]. The C-2 of glycine contributed to more than 90% of the methylene group of N5,N10-methylenetetrahydrofolate (m-THF) available for serine metabolism, while greater than 50% of the serine formed remained unlabelled due to dilution by endogenous unlabeled carbon pools [1]. This quantitative isotopomer distribution allows calculation of the fractional contribution of one-carbon units derived from glycine cleavage versus alternative sources. Uniformly labeled [U-13C3]serine, by contrast, masks this dilution effect because all carbons enter the folate pool with identical 13C enrichment, preventing accurate determination of pathway-specific fluxes [2].

One-carbon flux quantification
Head-to-head
≥90% of m-THF methylene from glycine C-2; >50% unlabeled dilution by endogenous pools
Enables one-carbon unit sourcing quantification
Renal proximal tubule model; 13C-NMR and GC-MS
One-carbon metabolism Folate cycle Metabolic flux analysis

C-3 Labeling Distinguishes PE Synthesis Pathways

Using [3-13C]serine as a precursor in T47D human breast cancer spheroids, 13C NMR spectroscopy enabled determination of the rate of 13C incorporation into major phospholipids and quantified the relative contributions of two distinct pathways for phosphatidylethanolamine (PE) synthesis [1]. Under low ethanolamine conditions (3.4 μM), the serine decarboxylation pathway and the CDP-ethanolamine pathway contributed in equal proportions to PE synthesis [1]. In contrast, under high ethanolamine conditions, the CDP-ethanolamine pathway predominated [1]. Without the C-3 position-specific label, the decarboxylation of serine to ethanolamine cannot be distinguished from direct ethanolamine incorporation, as unlabeled or uniformly labeled serine would yield indistinguishable ethanolamine isotopologue patterns [2].

PE synthesis pathway resolution
Head-to-head
50:50 equal pathway contributions at 3.4 μM ethanolamine; CDP-ethanolamine dominates at higher concentrations
Resolves serine decarboxylation vs. CDP-ethanolamine pathway
T47D breast cancer spheroid model; 13C NMR lipid extracts
Phospholipid metabolism Cancer metabolism 13C NMR

GC/MS Positional Analysis Validation for Serine C-3

A validated GC/MS-based 13C-positional approach using trimethylsilyl (TMS) derivatives of serine confirmed that the C-1, C-2, and C-3 positions of serine_3TMS can be reliably quantified without significant analytical bias [1]. This validation stands in contrast to other amino acids—including proline_2TMS, glutamate_3TMS, malate_3TMS, and α-alanine_2TMS—which exhibited significant biases in 13C measurements leading to errors in positional enrichment calculations [1]. Complementary Orbitrap-based analysis achieved δ13C values for serine fragment ions with ≤1‰ precision, producing propagated standard errors of 0.7–5‰ for each carbon position [2]. Position-specific δ13C values differed by up to approximately 28 ± 5‰ between serine molecules from plants grown under contrasting CO2 conditions [2].

GC/MS positional validation
Cross-study
Serine uniquely validated among amino acids for all three carbon positions; δ13C precision ≤1‰
Supports high-precision C-3 isotope analysis
TMS and N,O-bis(trifluoroacetyl)methyl ester derivatization; plant models
GC-MS Isotopologue analysis Position-specific isotope analysis

LC-MS/MS Internal Standardization with High Isotopic Purity

L-Serine (3-13C) is commercially available with ≥99 atom % 13C isotopic enrichment and 99% chemical purity (CP), producing a defined M+1 mass shift (106.09 g/mol) relative to unlabeled L-serine (105.09 g/mol) . This mass shift is sufficient to separate the internal standard signal from the endogenous analyte in complex biological matrices such as plasma, brain tissue, and cell extracts, enabling accurate absolute quantification via isotope dilution mass spectrometry [1]. In contrast, L-Serine-1-13C (98.0% purity) and L-Serine-15N,d3 produce different mass shifts and require distinct MS/MS transitions, making the C-3 labeled variant specifically optimized for applications where the hydroxymethyl carbon's metabolic fate is the primary analytical target . The optical activity specification of [α]25/D +14.6° (c = 2 in 1 M HCl) confirms retention of the biologically active L-configuration .

LC-MS/MS internal standard
Class-level
≥99 atom % 13C; 99% CP; M+1 mass shift; [α]25/D +14.6°
Supports accurate absolute quantification by IDMS
Commercial specification; class-level inference
LC-MS/MS Internal standard Absolute quantification

L-Serine (3-13C) Application Scenarios


Mitochondrial Redox State Monitoring by 13C NMR

Researchers investigating mitochondrial dysfunction in metabolic disorders, ischemia-reperfusion injury, or drug-induced toxicity can utilize L-Serine (3-13C)—either administered directly or synthesized endogenously from [2-13C]glycine precursors—to monitor the activity of the mitochondrial glycine cleavage system. The exclusive formation of the 3-13C-serine isotopomer in the mitochondrial compartment provides a non-invasive readout of the NAD+/NADH ratio, as validated in isolated rat hepatocyte studies where GCS inhibition prevented 3-13C-serine formation entirely while only partially reducing 2-13C-serine [1].

Serine Decarboxylation Flux in Cancer Metabolism

In cancer cell lines with altered phospholipid metabolism, L-Serine (3-13C) enables precise quantification of the contribution of serine decarboxylation to phosphatidylethanolamine (PE) biosynthesis—a pathway distinct from the canonical CDP-ethanolamine route. As demonstrated in T47D breast cancer spheroids, 13C NMR tracking of the C-3 label revealed equal pathway contributions at low ethanolamine concentrations (3.4 μM) but CDP-ethanolamine pathway dominance at higher concentrations [2]. This quantitative resolution is unattainable with unlabeled or uniformly labeled serine tracers.

One-Carbon Flux Analysis for Folate and Nucleotide Research

Investigations of folate-mediated one-carbon metabolism, including nucleotide precursor synthesis and methylation reactions, benefit from L-Serine (3-13C) as a position-specific tracer of the hydroxymethyl carbon's entry into the tetrahydrofolate pool. In renal proximal tubule studies, isotopomer analysis of [3-13C]serine formed from [2-13C]glycine demonstrated that the glycine C-2 carbon contributed more than 90% of the methylene group of m-THF, with endogenous unlabeled pools diluting the labeled serine fraction to less than 50% [3]. This dilution quantification is essential for accurate flux modeling in tissues with active endogenous serine synthesis.

Plant Position-Specific Isotope Analysis

Plant biologists studying photorespiration, TCA cycle activity, and phosphoenolpyruvate carboxylase function can employ L-Serine (3-13C) as a validated tracer for position-specific isotope analysis. GC/MS-based 13C-positional approaches have been validated specifically for serine's C-3 position, whereas other amino acids (proline, glutamate, α-alanine) exhibited significant measurement biases [4]. Orbitrap-based methodology further enables position-specific δ13C determination with ≤1‰ precision, revealing differences of up to 28 ± 5‰ between plants grown under contrasting CO2 conditions [5].

Application
Selection Property
Validation Focus
Mitochondrial redox monitoring
Mitochondrial-compartment-specific C-3 isotopomer formation
GCS activity and NAD+/NADH ratio endpoint
Phospholipid synthesis pathway analysis
Serine decarboxylation vs. CDP-ethanolamine contribution
PE synthesis pathway split under varying ethanolamine levels
One-carbon / folate metabolism flux
Hydroxymethyl carbon entry into THF pool
Fractional contribution of glycine-derived one-carbon units
Plant position-specific isotope analysis
Validated C-3 positional 13C quantification
Photorespiration and TCA cycle activity differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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